molecular formula C8H14O3 B14180264 Propan-2-yl 2-methyl-3-oxobutanoate CAS No. 919771-62-3

Propan-2-yl 2-methyl-3-oxobutanoate

Cat. No.: B14180264
CAS No.: 919771-62-3
M. Wt: 158.19 g/mol
InChI Key: ARYMQZHYZIMYFS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-3-oxobutanoate is a chemical compound with the molecular formula C8H14O3. It is an ester derived from the reaction of isopropanol and 2-methyl-3-oxobutanoic acid. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-methyl-3-oxobutanoate can be synthesized through the esterification of 2-methyl-3-oxobutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

    Oxidation: 2-methyl-3-oxobutanoic acid

    Reduction: Propan-2-yl 2-methyl-3-hydroxybutanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Propan-2-yl 2-methyl-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to modify enzyme activity and influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-3-oxobutanoate
  • Methyl 2-methyl-3-oxobutanoate
  • Butyl 2-methyl-3-oxobutanoate

Uniqueness

Propan-2-yl 2-methyl-3-oxobutanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in synthesis and industry.

Properties

CAS No.

919771-62-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

propan-2-yl 2-methyl-3-oxobutanoate

InChI

InChI=1S/C8H14O3/c1-5(2)11-8(10)6(3)7(4)9/h5-6H,1-4H3

InChI Key

ARYMQZHYZIMYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)C(=O)C

Origin of Product

United States

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